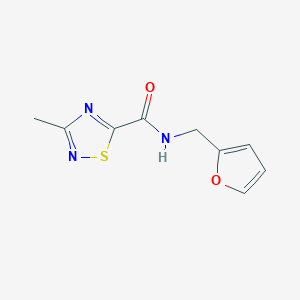

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

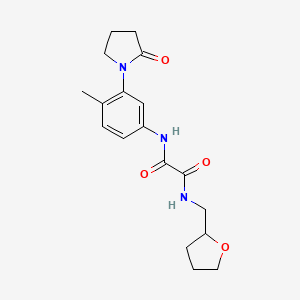

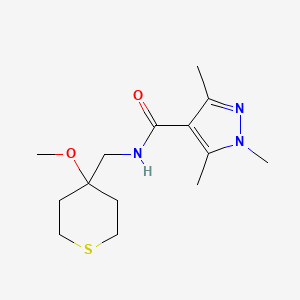

“N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It contains several functional groups including a furan ring, a thiadiazole ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiadiazole rings, as well as the carboxamide group, would contribute to the overall structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, could undergo electrophilic aromatic substitution or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could affect its solubility in different solvents .科学的研究の応用

Metal Complexes and Coordination Chemistry

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) has been synthesized and characterized. It exists in keto form and can chelate to metal ions in a mononegative bidentate fashion. When reacted with Cu(II), Co(II), Ni(II), and Zn(II) acetates, it forms complexes with a stoichiometric ratio of 1:2 (metal:ligand). These complexes have been studied through IR and NMR spectral analyses. Such metal complexes are significant due to their stability and diverse biological applications .

Cytotoxicity Profiling

Researchers have investigated the in vitro cytotoxic activity of the isolated compounds (including the ligand) towards HePG-2 and HCT-116 cell lines. Interestingly, the ligand itself exhibited more potency than the metal complexes. This highlights its potential as an anticancer agent .

Antibacterial and Antifungal Properties

While not explicitly mentioned for this specific compound, Schiff bases (like the one ) have been known to exhibit antibacterial and antifungal activities. The presence of azomethine nitrogen (C=N) in Schiff bases contributes to their binding affinity with metal ions and interaction with biomolecules .

Therapeutic Potential Against Tumors

Heterocyclic derivatives containing nitrogen and oxygen atoms have been studied for their therapeutic potential against certain types of tumors. Furan Schiff base derivatives, including those with furanyl-O and azomethine-N sites, have shown promise in enhancing biological activity .

Indole Scaffolds and Novel Indole Derivatives

Although not directly related to the compound, indole derivatives have been explored for their biological activities. Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, aiming to develop novel indole scaffolds .

Catalysis and Amination Reactions

While not specific to this compound, recent advances in efficient catalysis have been reported. For instance, a Cu/ZnO/γ-Al2O3 catalyst was used for the amination of hexadecane-1,6-diamine (TMHDA) from dimethylamine. Such catalysts play a crucial role in various chemical transformations .

作用機序

Target of Action

The primary target of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division .

Mode of Action

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: interacts with EGFR, potentially inhibiting its activity . This interaction can lead to changes in the cell signaling pathways that are mediated by EGFR, resulting in altered cell behavior .

Biochemical Pathways

The interaction of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide with EGFR can affect various biochemical pathways. EGFR is known to be involved in several signaling pathways that regulate cell growth, survival, and differentiation . By inhibiting EGFR, this compound could potentially affect these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide ’s action would depend on its interaction with EGFR and the specific cellular context. In general, inhibition of EGFR could lead to decreased cell growth and proliferation . The exact effects would likely vary depending on factors such as the specific cell type and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with EGFR . Additionally, factors such as the specific cellular environment and the presence of other signaling molecules could influence the compound’s efficacy .

将来の方向性

特性

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVHEJODXZIMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)

![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)

![2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2558635.png)

![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)

![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]](/img/structure/B2558640.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)